
(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride is a chemical compound belonging to the class of chroman derivatives It is characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 4th position of the chroman ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 7th position using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction using an appropriate amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives.
Applications De Recherche Scientifique
(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride: Similar structure but with the trifluoromethyl group at the 8th position.
®-8-(Trifluoromethyl)chroman-4-amine hydrochloride: The enantiomer of (S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride.
Uniqueness
(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride is unique due to the specific positioning of the trifluoromethyl group at the 7th position, which can significantly influence its chemical and biological properties compared to its analogs. This unique positioning can result in different reactivity, binding affinity, and overall activity in various applications.
Propriétés
Formule moléculaire |
C10H11ClF3NO |
|---|---|
Poids moléculaire |
253.65 g/mol |
Nom IUPAC |
(4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H/t8-;/m0./s1 |
Clé InChI |
XHGVNIMNZBUBRZ-QRPNPIFTSA-N |
SMILES isomérique |
C1COC2=C([C@H]1N)C=CC(=C2)C(F)(F)F.Cl |
SMILES canonique |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


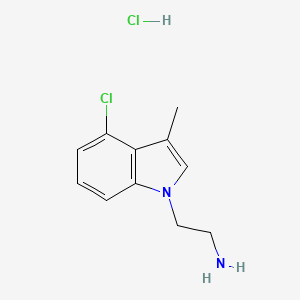

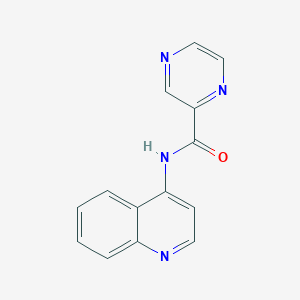
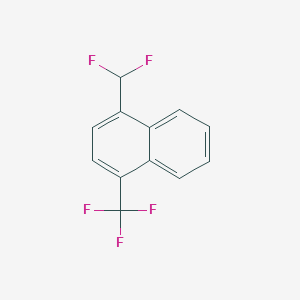

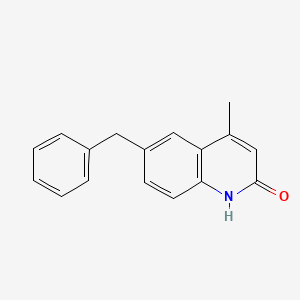
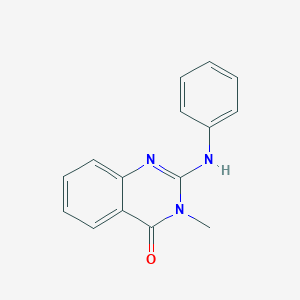
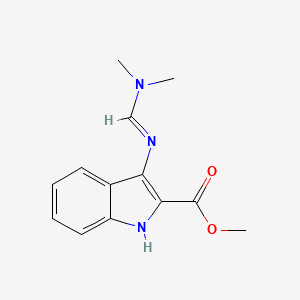
![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)





